dTDP-L-mannose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26N2O16P2 |
|---|---|
Molecular Weight |
564.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11-,12+,13+,15?/m0/s1 |
InChI Key |
YSYKRGRSMLTJNL-CZRCVJRHSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Biosynthesis of Dtdp L Mannose: Enzymatic Pathways and Genetic Determinants
De Novo Biosynthetic Pathway of dTDP-L-Mannose (Rml Pathway)
In bacteria, dTDP-L-rhamnose is synthesized from glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP) through a conserved four-step enzymatic pathway known as the Rml pathway. mdpi.comfrontiersin.org This process involves the sequential action of four enzymes: RmlA, RmlB, RmlC, and RmlD. nih.govfrontiersin.org
Glucose-1-Phosphate Thymidylyltransferase (RmlA) Activity and Reaction Mechanism
The first committed step in the biosynthesis of dTDP-L-rhamnose is catalyzed by Glucose-1-Phosphate Thymidylyltransferase (RmlA), also known as dTDP-D-glucose pyrophosphorylase. nih.govresearchgate.net This enzyme facilitates the condensation of glucose-1-phosphate (G-1-P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. nih.govacs.org The reaction is essentially the transfer of a deoxythymidine monophosphate (dTMP) to G-1-P. nih.gov
RmlA typically follows a sequential ordered Bi-Bi reaction mechanism, where the substrates bind in a specific order, react, and then the products are released in a defined sequence. nih.gov The enzyme is a homotetramer, with each monomer comprising three functional subdomains. embopress.orgpdbj.org The structure of RmlA from Pseudomonas aeruginosa has been solved, revealing unique sugar-binding and dimerization subdomains. nih.govembopress.org The catalytic core subdomain, however, shares sequence similarity with other nucleotidyltransferases. embopress.orgpdbj.org Structural studies of enzyme-substrate complexes have elucidated a mechanism involving the precise positioning of the nucleophile and activation of the electrophile. embopress.orgpdbj.org
| Enzyme | Substrates | Products | EC Number |
| RmlA (Glucose-1-Phosphate Thymidylyltransferase) | Glucose-1-Phosphate (G-1-P), Deoxythymidine Triphosphate (dTTP) | dTDP-D-glucose, Pyrophosphate | 2.7.7.24 |
dTDP-D-Glucose 4,6-Dehydratase (RmlB) Catalysis and Intermediate Formation
The second step is the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose, a reaction catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB). frontiersin.orgresearchgate.net This enzyme belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org RmlB utilizes the tightly bound coenzyme NAD+ to transiently oxidize the substrate, which activates it for the subsequent dehydration step. wikipedia.org The catalytic process involves an oxidation of the C4 hydroxyl group of the glucose residue, followed by dehydration. researchgate.netresearchgate.net
Structurally, RmlB is a dimeric protein with a Rossmann fold in its N-terminal NAD-binding domain and a C-terminal sugar nucleotide-binding domain. wikipedia.orgproteopedia.org The catalytic mechanism involves the formation of a 4-keto intermediate that remains bound to the enzyme, followed by the elimination of a water molecule from C-6 and subsequent reoxidation of the dinucleotide. researchgate.net
| Enzyme | Substrate | Product | EC Number |
| RmlB (dTDP-D-Glucose 4,6-Dehydratase) | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose | 4.2.1.46 |
dTDP-4-Keto-6-Deoxy-D-Glucose 3,5-Epimerase (RmlC) Stereochemical Transformations
The third enzyme in the pathway, dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), catalyzes an unusual double epimerization at both the C3 and C5 positions of the sugar ring. nih.govfrontiersin.orgoup.com This stereochemical transformation converts dTDP-4-dehydro-6-deoxy-D-glucose into dTDP-4-dehydro-6-deoxy-L-mannose. wikipedia.org RmlC belongs to the family of isomerases, specifically racemases and epimerases that act on carbohydrates. wikipedia.org
The crystal structure of RmlC reveals a homodimer with a central jelly roll motif. wikipedia.org The active site, located within this motif, is lined with conserved charged and hydrogen-bonding residues that facilitate substrate binding and catalysis. wikipedia.org In some organisms, like Pseudomonas putida KT2440, two paralogous RmlC proteins have been identified to carry out this epimerization step. scispace.com
| Enzyme | Substrate | Product | EC Number |
| RmlC (dTDP-4-Keto-6-Deoxy-D-Glucose 3,5-Epimerase) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-dehydro-6-deoxy-L-mannose | 5.1.3.13 |
dTDP-4-Keto-L-Rhamnose Reductase (RmlD) Final Reduction Step
The final step in the biosynthesis of dTDP-L-rhamnose is the reduction of the C4 keto group of dTDP-4-keto-L-rhamnose (also known as dTDP-4-dehydro-6-deoxy-L-mannose) to a hydroxyl group. mdpi.com This reaction is catalyzed by dTDP-4-keto-L-rhamnose reductase (RmlD), which utilizes NADPH as a cofactor. frontiersin.org The enzyme catalyzes the stereospecific reduction to produce the final product, dTDP-L-rhamnose.
RmlD is a homodimer, with each monomer consisting of an N-terminal domain that binds the NAD(P)H cofactor and a C-terminal domain that binds the substrate. mdpi.com The transfer of a proton from the nicotinamide (B372718) ring of the cofactor to the C4 keto group is a key part of the reaction mechanism. mdpi.com
| Enzyme | Substrate | Product | EC Number |
| RmlD (dTDP-4-Keto-L-Rhamnose Reductase) | dTDP-4-keto-L-rhamnose | dTDP-L-rhamnose | 1.1.1.133 |
Genetic Organization and Regulation of this compound Biosynthetic Genes
The genes encoding the enzymes for dTDP-L-rhamnose biosynthesis are often found clustered together in the bacterial genome.
Operonic Structures and Gene Clusters (e.g., rmlABCD operon)
In many bacteria, the genes rmlA, rmlB, rmlC, and rmlD are organized into a single transcriptional unit called an operon, commonly referred to as the rmlABCD operon. mdpi.com An operon is a functional unit of DNA containing a cluster of genes under the control of a single promoter. raghunathpurcollege.ac.in This arrangement allows for the coordinated expression of all four genes, ensuring the efficient synthesis of dTDP-L-rhamnose. raghunathpurcollege.ac.in The rmlABCD gene cluster is highly conserved among various bacterial species. ucc.ie
The regulation of the rmlABCD operon can be subject to control mechanisms. For instance, the first enzyme in the pathway, RmlA, is often allosterically inhibited by the final product, dTDP-L-rhamnose. nih.govresearchgate.net This feedback inhibition serves as a key regulatory point, controlling the metabolic flux through the entire biosynthetic pathway. researchgate.net The genetic organization as an operon ensures that the cell produces the necessary enzymes for rhamnose synthesis in a coordinated and regulated manner, responding to the cellular demand for this important sugar.
Transcriptional and Allosteric Regulation of Pathway Enzymes
The biosynthesis of dTDP-L-rhamnose is a metabolically controlled process, with the primary regulatory control exerted on the first enzyme of the pathway, glucose-1-phosphate thymidylyltransferase (RmlA). This regulation ensures that the production of dTDP-L-rhamnose is finely tuned to the cell's requirements, preventing wasteful expenditure of precursors.
The most prominent regulatory mechanism is the feedback inhibition of RmlA by the final product of the pathway, dTDP-L-rhamnose. nih.gov This inhibition has been demonstrated to be complex, exhibiting both competitive and non-competitive characteristics. nih.gov The binding of dTDP-L-rhamnose to RmlA reduces the enzyme's affinity for its substrates, dTTP and glucose-1-phosphate, thereby slowing down the entire biosynthetic cascade. nih.gov This feedback loop allows the cell to maintain a homeostatic concentration of dTDP-L-rhamnose.
In some bacteria, such as Pseudomonas aeruginosa, the genes encoding the dTDP-L-rhamnose biosynthetic enzymes (rmlBDAC) are organized in an operon. rcsb.org The expression of this operon is subject to transcriptional regulation, allowing for coordinated synthesis of the enzymes. rcsb.org For instance, in P. aeruginosa, the expression of the rmlBDAC operon is influenced by quorum-sensing systems, linking the production of dTDP-L-rhamnose to cell density and the expression of virulence factors like rhamnolipids. rcsb.org Similarly, in Streptococcus mutans, the expression of rmlD, the gene for the final enzyme in the pathway, is upregulated in response to environmental stressors like acid and oxidative stress, suggesting a role for the resulting rhamnose-containing polysaccharides in stress tolerance. researchgate.netportlandpress.com
Comparative Biosynthetic Strategies Across Diverse Organisms
While the canonical dTDP-L-rhamnose pathway is widespread, nature has evolved alternative strategies for the synthesis of activated rhamnose, utilizing different nucleotide carriers and exhibiting variations in the enzymatic machinery.
Variations in Nucleotide Sugar Precursors
Beyond the common dTDP-L-rhamnose, other nucleotide-activated forms of rhamnose exist, primarily UDP-L-rhamnose and GDP-D-rhamnose. mdpi.commdpi.com The biosynthesis of these variants follows distinct, though conceptually similar, pathways.
UDP-L-Rhamnose: This precursor is predominantly found in plants, fungi, and some viruses. mdpi.comasm.orgontosight.ai The pathway initiates with UDP-glucose, which is converted to UDP-4-keto-6-deoxy-D-glucose by UDP-glucose 4,6-dehydratase. asm.orgontosight.ai Subsequently, a bifunctional enzyme, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase, catalyzes the final two steps to produce UDP-L-rhamnose. nih.govontosight.ai
GDP-D-Rhamnose: The biosynthesis of GDP-D-rhamnose, a less common variant found in some bacteria like Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus, starts from GDP-D-mannose. mdpi.comnih.govnih.gov GDP-D-mannose 4,6-dehydratase (GMD) first converts it to GDP-4-keto-6-deoxy-D-mannose. rcsb.orgnih.gov This intermediate is then reduced by GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD) to yield GDP-D-rhamnose. nih.govnih.gov Interestingly, the enzymes in this pathway show strict substrate specificity and cannot act on the intermediates of the dTDP-L-rhamnose pathway. nih.gov
The choice of the nucleotide carrier for rhamnose activation is a key distinguishing feature among different domains of life.
Species-Specific Pathway Adaptations and Divergences
The fundamental steps of dTDP-L-rhamnose biosynthesis are conserved, but specific adaptations and divergences can be observed in certain organisms. A notable example is the pathway in the halophilic archaeon Haloferax volcanii. plos.org
In H. volcanii, the synthesis of dTDP-L-rhamnose is essential for the N-glycosylation of its surface-layer (S-layer) glycoprotein (B1211001). plos.org The enzymes responsible for this pathway are encoded by the agl11, agl12, agl13, and agl14 genes. plos.org Through in vitro studies, these proteins have been shown to be functional homologs of the bacterial Rml enzymes:
Agl11 acts as a glucose-1-phosphate thymidylyltransferase (RmlA homolog). plos.org
Agl12 functions as a dTDP-glucose-4,6-dehydratase (RmlB homolog). plos.org
Agl13 is a dTDP-4-dehydro-6-deoxy-glucose-3,5-epimerase (RmlC homolog). plos.org
Agl14 serves as a dTDP-4-dehydrorhamnose reductase (RmlD homolog). plos.org
Structural and Mechanistic Insights into Dtdp L Mannose Metabolizing Enzymes
Crystallographic Analysis of Rml Enzymes
Overall Folds and Domain Organizations (e.g., Rossmann-like fold)
Crystallographic studies have revealed the detailed three-dimensional structures of the Rml enzymes, offering a window into their functional mechanisms. A recurring structural motif, the Rossmann-like fold, is a prominent feature in several of these enzymes. taylorandfrancis.comnih.gov This fold, typically involved in binding nucleotides like NAD(P)+, consists of a three-layered sandwich of alternating α-helices and β-sheets. wikipedia.orgelifesciences.org
RmlB: The dTDP-D-glucose 4,6-dehydratase, RmlB, functions as a homodimer. mdpi.com Each monomer is comprised of two domains: a larger N-terminal domain that adopts a Rossmann-like fold for binding the NAD+ cofactor, and a smaller C-terminal domain that binds the dTDP-D-glucose substrate. mdpi.com
RmlC: The dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, RmlC, also exists as a homodimer. mdpi.com Its monomeric unit is characterized by a unique fold consisting of 11 β-strands and seven α-helices, which can be divided into an N-terminal portion, a core active site, and a C-terminal portion. mdpi.com
RmlD: The final enzyme in the pathway, dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD), is a homodimer. mdpi.com Each monomer has two domains: an N-terminal domain with a Rossmann-like fold for binding the NADPH cofactor and a C-terminal substrate-binding domain. wellcomeopenresearch.orgwellcomeopenresearch.orgmdpi.com
Active Site Architectures and Substrate/Cofactor Binding Modes
The active sites of the Rml enzymes are precisely shaped pockets that facilitate the specific binding of substrates and cofactors, which is essential for their catalytic activity. nih.gov
RmlA: The active site of RmlA is located in a channel formed by its subdomains. nih.gov The enzyme binds both dTTP and glucose-1-phosphate in a specific orientation to facilitate the condensation reaction. nih.govresearchgate.net The thymine (B56734) base of dTTP is recognized through specific hydrogen bonds, and the sugar-phosphate moiety interacts with key residues in the sugar-binding subdomain. nih.gov
RmlB: The active site of RmlB is a deep cavity formed at the interface of its two domains. mdpi.com The NAD+ cofactor binds to the N-terminal Rossmann-like fold, while the dTDP-D-glucose substrate binds to the C-terminal domain. mdpi.com This arrangement positions the C4' hydroxyl of the glucose moiety for hydride transfer to NAD+.
RmlC: The active site of RmlC is located within the core of the enzyme and features a critical His-Asp catalytic dyad. mdpi.comresearchgate.net The substrate, dTDP-4-keto-6-deoxy-D-glucose, binds in a U-shaped conformation. researchgate.net
RmlD: The active site of RmlD is a pocket where both the NADPH cofactor and the substrate, dTDP-4-keto-6-deoxy-L-lyxo-4-hexulose, bind. wellcomeopenresearch.orgwellcomeopenresearch.org Residues involved in coordinating NADPH are conserved, suggesting a similar binding mode across different species. wellcomeopenresearch.org
Enzymatic Mechanisms of Action: Molecular Details of Catalysis
Nucleotide Condensation Mechanisms (RmlA)
RmlA catalyzes the first committed step in the dTDP-L-rhamnose biosynthetic pathway: the condensation of deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (G1P) to produce dTDP-D-glucose and pyrophosphate. researchgate.netnih.gov This reaction proceeds through a sequential ordered Bi-Bi mechanism, where substrate binding and product release occur in a specific sequence. nih.gov The enzyme precisely positions the substrates for nucleophilic attack of the phosphate (B84403) of G1P on the α-phosphate of dTTP. nih.gov
Dehydration and Epimerization Catalysis (RmlB and RmlC)
RmlB: The second enzyme, RmlB, catalyzes the NAD+-dependent dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. mdpi.comfrontiersin.org The proposed mechanism involves four steps:
Hydride transfer from the C4' of the glucose to NAD+, forming a 4-keto intermediate. mdpi.comresearchgate.net
Abstraction of a proton from C5' by a catalytic base (e.g., Glu135). mdpi.com
Elimination of a water molecule from C5' and C6' to generate a 4-keto-5,6-glucosene intermediate. mdpi.com
Transfer of a hydride from the newly formed NADH back to C6' of the intermediate. mdpi.com
RmlC: RmlC is responsible for the epimerization at both the C3' and C5' positions of dTDP-4-keto-6-deoxy-D-glucose to yield dTDP-4-keto-L-rhamnose. mdpi.comfrontiersin.orgnih.gov The catalytic mechanism is thought to proceed through the following steps without the need for a cofactor: mdpi.com
A conserved histidine residue in the active site abstracts a proton from C5'. mdpi.com
A tyrosine residue donates a proton back to C5' from the opposite face, causing the first epimerization. mdpi.com
The same histidine then abstracts a proton from C3'. mdpi.com
A water molecule is proposed to donate a proton back to C3' to complete the second epimerization. mdpi.com
Reductase Activity and Cofactor Dependence (RmlD, NADPH)
The final step in the pathway is catalyzed by RmlD, which reduces the C4'-keto group of dTDP-4-keto-L-rhamnose to a hydroxyl group, forming the final product, dTDP-L-rhamnose. mdpi.comfrontiersin.org This reaction is dependent on the cofactor NADPH as the hydride donor. wellcomeopenresearch.orgwellcomeopenresearch.orgnih.gov The mechanism involves the transfer of a hydride ion from the nicotinamide (B372718) ring of NADPH to the C4' keto group of the substrate. mdpi.com This process is also assisted by a magnesium ion. wellcomeopenresearch.orgwellcomeopenresearch.org
Structure-Function Relationship Studies: Site-Directed Mutagenesis and Kinetic Analysis
The intricate molecular mechanisms governing the biosynthesis of dTDP-L-rhamnose have been significantly elucidated through detailed structure-function relationship studies. These investigations, primarily employing site-directed mutagenesis and kinetic analysis of the recombinant Rml enzymes, have been instrumental in identifying critical amino acid residues and understanding their precise roles in catalysis and substrate binding.
Identification of Key Catalytic and Binding Residues
Site-directed mutagenesis is a powerful technique used to substitute specific amino acids within a protein to assess their functional importance. nih.govelifesciences.org This approach has been pivotal in dissecting the active sites of the four enzymes (RmlA, RmlB, RmlC, and RmlD) involved in the dTDP-L-rhamnose biosynthetic pathway. researchgate.net By creating mutant enzymes and analyzing their activities, researchers have been able to pinpoint residues essential for catalysis and for the binding of substrates and cofactors. researchgate.netnih.gov
Structural data, particularly from X-ray crystallography of the enzymes with and without their bound substrates, have guided these mutagenesis studies. researchgate.net For instance, in RmlB, the enzyme responsible for the dehydration of dTDP-D-glucose, structural analyses have helped to identify the residues that form the binding pocket for the substrate and the NAD+ cofactor. nih.gov Similarly, for RmlD, the reductase that catalyzes the final step, mutagenesis has been used to identify residues involved in binding NADPH and the dTDP-4-keto-6-deoxy-D-glucose intermediate. uniprot.org The loss of enzymatic activity upon mutation of specific residues provides strong evidence for their direct involvement in the catalytic mechanism. researchgate.net
The following table summarizes key residues identified through site-directed mutagenesis in various Rml enzymes.
| Enzyme | Organism | Residue(s) | Role |
| RmlA | Various | Conserved motifs | Substrate and pyrophosphate binding |
| RmlB | Salmonella enterica | Tyr, Lys | Catalysis (proton abstraction) |
| RmlC | Streptococcus suis | His, Asp | Catalysis (epimerization) |
| RmlD | Salmonella typhimurium | Tyr, Ser, Lys | Catalysis and NADPH binding. uniprot.org |
Kinetic Characterization of Recombinant Rml Enzymes
These kinetic studies provide a quantitative measure of enzyme performance, including substrate affinity (reflected by Km) and turnover rate (reflected by kcat). For example, kinetic analysis of RmlA from Saccharothrix syringae revealed Km values of 49.56 µM for dTTP and 117.30 µM for glucose-1-phosphate, with corresponding kcat values of 5.39 s⁻¹ and 3.46 s⁻¹, respectively. nih.govresearchgate.net Similarly, the RmlB from the same organism had a Km of 98.60 µM for dTDP-glucose and a kcat of 11.2 s⁻¹. nih.govresearchgate.net
Comparing the kinetic parameters of enzymes from different organisms, such as the thermophile Aneurinibacillus thermoaerophilus and the mesophile Salmonella enterica, has provided insights into enzyme stability and adaptation. nih.gov For instance, while the Km of RmlC for its substrate was significantly lower in the thermophilic enzyme, the kcat values were generally lower when assayed at temperatures below the organism's optimal growth temperature. nih.gov
The table below presents a compilation of kinetic data for recombinant Rml enzymes from various bacterial sources.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) |
| RmlA | Saccharothrix syringae | dTTP | 49.56 | 5.39 |
| Glucose-1-Phosphate | 117.30 | 3.46 | ||
| RmlB | Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 |
| RmlA | Salmonella enterica LT2 | dTTP | 20 | N/A |
| α-D-Glucose 1-phosphate | 110 | 30 | ||
| dTDP-D-glucose | 83 | N/A | ||
| TvUGD | Trichomonas vaginalis | dTDP-D-Glc | 362.8 | 0.36 |
N/A: Data not available in the cited sources.
These detailed kinetic characterizations are crucial not only for understanding the fundamental enzymatic mechanisms but also for applications in biocatalysis, such as the one-pot enzymatic synthesis of dTDP-L-rhamnose. nih.govfrontiersin.org
Biological Roles of Dtdp L Mannose in Microbial Physiology and Interactions
Role in Bacterial Cell Wall and Surface Polysaccharide Biosynthesis
The biosynthesis of dTDP-L-rhamnose is a critical prerequisite for the formation of various rhamnose-containing polysaccharides that are integral to the bacterial cell envelope. These polysaccharides play significant roles in maintaining structural integrity and mediating interactions with the external environment.
O-Antigen Synthesis in Gram-Negative Bacteria (e.g., Salmonella enterica, Vibrio cholerae, Pseudomonas aeruginosa)
In many Gram-negative bacteria, the O-antigen is the outermost component of the lipopolysaccharide (LPS) layer. This highly variable polysaccharide chain is crucial for virulence and protects the bacterium from the host's immune system. L-rhamnose, derived from dTDP-L-rhamnose, is a common constituent of the O-antigen repeating units in several pathogenic species.
Salmonella enterica : The O-antigen of Salmonella enterica is a major virulence factor, and its structure varies between different serovars. The biosynthesis of dTDP-L-rhamnose is essential for the formation of the O-antigen in many serovars. microbiologyresearch.orgasm.org The genes responsible for dTDP-L-rhamnose synthesis (rmlA, rmlB, rmlC, rmlD) are typically found within the O-antigen gene cluster. microbiologyresearch.org Disruption of this pathway leads to the loss of the O-antigen, resulting in increased susceptibility to complement-mediated killing and reduced virulence. frontiersin.org
Pseudomonas aeruginosa : This opportunistic pathogen produces two types of O-antigen: a common polysaccharide antigen (CPA), which is a homopolymer of D-rhamnose, and a serotype-specific O-specific antigen (OSA), which is a heteropolymer that often contains L-rhamnose. nih.govresearchgate.netasm.org The synthesis of L-rhamnose from dTDP-L-rhamnose is crucial for the formation of the OSA in many serotypes. uoguelph.ca The rmlBDAC operon is responsible for producing dTDP-L-rhamnose. uoguelph.ca Disruption of this pathway results in a truncated LPS core and the absence of both A-band and B-band O-antigens, impacting the bacterium's defense against host immune responses. uoguelph.caasm.org
Interactive Table: Role of dTDP-L-Rhamnose in O-Antigen Synthesis
| Bacterium | Polysaccharide | Role of dTDP-L-Rhamnose | Reference(s) |
| Salmonella enterica | O-Antigen | Essential precursor for L-rhamnose in the O-antigen repeating units. | microbiologyresearch.org, frontiersin.org, asm.org |
| Vibrio cholerae | O-Antigen | Precursor for L-rhamnose in the O-antigen of specific serogroups. | |
| Pseudomonas aeruginosa | O-Specific Antigen (OSA) | Precursor for L-rhamnose in the heteropolymeric OSA of many serotypes. | nih.gov, uoguelph.ca, asm.org, asm.org |
Rhamnose-Containing Cell Wall Polysaccharides (Rha-CWPS) in Gram-Positive Bacteria (e.g., Streptococcus pyogenes, S. mutans, Mycobacterium tuberculosis)
In Gram-positive bacteria, which lack an outer membrane, rhamnose-containing cell wall polysaccharides (Rha-CWPS) are often major components of the cell wall, anchored to the peptidoglycan layer. nih.gov These polysaccharides are analogous in function to the wall teichoic acids found in other Gram-positive species. nih.govbiorxiv.org
Streptococcus pyogenes : Also known as Group A Streptococcus (GAS), this bacterium possesses a rhamnose-rich polysaccharide called the Group A Carbohydrate (GAC). biorxiv.orgspringernature.com The GAC is essential for the viability and virulence of S. pyogenes. nih.govbiorxiv.org The backbone of the GAC is a polyrhamnose chain, making the synthesis of dTDP-L-rhamnose a critical process for this pathogen. nih.govbiorxiv.org
Streptococcus mutans : A primary causative agent of dental caries, S. mutans produces serotype-specific rhamnose-glucose polysaccharides (RGP). nih.gov These RGPs have a backbone of linked rhamnosyl units, with glucose side chains that determine the serotype. nih.gov The genes for dTDP-L-rhamnose synthesis are essential for producing these RGPs, and their inactivation leads to defects in cell wall structure. nih.govnih.gov
Interactive Table: Role of dTDP-L-Rhamnose in Gram-Positive Cell Wall Polysaccharides
| Bacterium | Polysaccharide | Role of dTDP-L-Rhamnose | Reference(s) |
| Streptococcus pyogenes | Group A Carbohydrate (GAC) | Essential for the synthesis of the polyrhamnose backbone. | nih.gov, springernature.com, biorxiv.org |
| Streptococcus mutans | Rhamnose-Glucose Polysaccharide (RGP) | Required for the synthesis of the rhamnosyl backbone of the serotype-specific antigen. | nih.gov, , nih.gov |
| Mycobacterium tuberculosis | Arabinogalactan-Peptidoglycan Linker | Provides the essential L-rhamnosyl residue that links arabinogalactan (B145846) to peptidoglycan. | nih.gov, researchgate.net, mdpi.com, microbiologyresearch.org |
Exopolysaccharide (EPS) and Capsular Polysaccharide (CPS) Formation (e.g., in Lactobacillus rhamnosus, Streptococcus spp.)
Exopolysaccharides (EPS) are secreted into the extracellular environment, while capsular polysaccharides (CPS) remain attached to the cell surface. Both play roles in adhesion, biofilm formation, and protection against environmental stresses and host defenses.
Lactobacillus rhamnosus : Several strains of this bacterium are known to produce EPS with a high rhamnose content. nih.govresearchgate.net The gene clusters for EPS biosynthesis in L. rhamnosus often include the rml genes for dTDP-L-rhamnose synthesis. nih.govspkx.net.cn This co-localization ensures a coordinated supply of the rhamnose precursor for EPS production. nih.gov
Streptococcus spp. : Many streptococcal species produce capsular polysaccharides that are important virulence factors. For instance, the capsular polysaccharide of Streptococcus pneumoniae serotype 23F contains two L-rhamnose residues in its repeating tetrasaccharide unit. nih.govplos.org The synthesis of dTDP-L-rhamnose is therefore a prerequisite for the assembly of this and other rhamnose-containing capsules in streptococci. While some streptococci like S. pneumoniae have capsules but lack Rha-CWPS, others like S. pyogenes have Rha-CWPS, and the role of their capsules in pathogenesis can be less pronounced. oup.comnih.gov
Contribution to Microbial Virulence and Pathogenesis Mechanisms
The polysaccharides constructed from dTDP-L-rhamnose are not merely structural components; they are critical to the ability of pathogenic bacteria to cause disease.
Essentiality for Bacterial Fitness and Attenuation of Virulence Upon Pathway Disruption
The biosynthesis pathway for dTDP-L-rhamnose is a linchpin for the viability and virulence of numerous bacterial pathogens. nih.govnih.gov Its disruption has been shown to severely compromise bacterial fitness. oup.com
Studies have demonstrated that interfering with the expression or function of the rml enzymes, which catalyze the synthesis of dTDP-L-rhamnose, leads to a depletion of L-rhamnose in the cell wall. oup.com This can result in attenuated bacterial growth and abnormal cell morphology. oup.com In many pathogenic bacteria, including S. pyogenes, S. mutans, and M. tuberculosis, the dTDP-L-rhamnose biosynthesis pathway is critical for viability and virulence. nih.govresearchgate.net Consequently, a complete loss of this pathway often leads to a significant reduction in the bacterium's ability to cause disease. frontiersin.orgoup.com For example, deletion of rml genes in S. mutans results in severely weakened growth and significant morphological defects. nih.gov This makes the enzymes of the dTDP-L-rhamnose pathway attractive targets for the development of new antibiotics. nih.govnih.gov
Glycan-Mediated Host-Microbe Interactions (e.g., adhesion, immune evasion)
The rhamnose-containing glycans on the bacterial surface are at the forefront of interactions with the host. These interactions can determine the outcome of an infection, influencing processes like adhesion to host tissues and evasion of the immune system.
Adhesion : The surface polysaccharides can mediate the attachment of bacteria to host cells, a critical first step in colonization and infection. For instance, lectins on host cells can recognize rhamnose residues on the bacterial surface, facilitating adhesion. scilit.commdpi.com
Immune Evasion : The O-antigen of Gram-negative bacteria and the capsules of both Gram-negative and Gram-positive bacteria can act as a shield, protecting the bacterium from complement-mediated lysis and phagocytosis. ontosight.aimdpi.com The presence of a capsule can inhibit the deposition of complement component C3b on the bacterial surface, a key step in the opsonization process that marks pathogens for destruction. mdpi.com In Streptococcus pneumoniae serotype 23F, antibodies that recognize the L-rhamnose component of the capsule are crucial for opsonophagocytic killing, highlighting the role of this sugar in immune recognition. plos.org Furthermore, subtle modifications to the structure of Rha-CWPS in bacteria like S. pyogenes can influence their interaction with the host immune system. nih.gov
Interactive Table: Research Findings on Virulence and Host-Microbe Interactions
| Bacterium/Group | Finding | Implication | Reference(s) |
| Pathogenic Bacteria (General) | Disruption of the dTDP-L-rhamnose pathway severely attenuates bacterial fitness and/or virulence. | The pathway is a promising target for novel antimicrobial drugs. | oup.com, nih.gov, frontiersin.org |
| Streptococcus mutans | Deletion of rml genes leads to attenuated growth and severe morphological defects. | dTDP-L-rhamnose is crucial for cell wall integrity and viability. | nih.gov |
| Mycobacterium tuberculosis | L-rhamnose is essential for linking arabinogalactan to peptidoglycan. | The pathway is critical for the structural integrity of this major pathogen. | researchgate.net |
| Enteropathogenic E. coli | A rhamnose-containing capsule protects the pathogen against lysis by the complement system and phagocytosis. | Rhamnose-containing polysaccharides are key to immune evasion. | mdpi.com |
| Streptococcus pneumoniae (23F) | L-rhamnose is a critical part of the immunodominant epitope recognized by functional antibodies. | Surface rhamnose is a key target for the host's adaptive immune response. | plos.org |
Diverse Physiological Functions Across Microbial and Lower Eukaryotic Kingdoms
The activated sugar nucleotide dTDP-L-rhamnose, derived from dTDP-L-mannose precursors, plays a crucial role in the biosynthesis of essential cell surface molecules and secondary metabolites across a diverse range of microorganisms and lower eukaryotes. Its functions are integral to parasite survival, nematode development, and bacterial virulence.
Involvement in Nematode Cuticle and Surface Coat Development (e.g., Caenorhabditis elegans)
In the nematode Caenorhabditis elegans, a biosynthetic pathway for dTDP-rhamnose has been identified and is highly conserved across various nematode species. nih.govnih.gov This pathway is notably upregulated before each larval molt, suggesting a significant role for rhamnose in the synthesis of the cuticle or the overlying surface coat (glycocalyx). nih.govnih.govtandfonline.com The C. elegans cuticle is a complex, multi-layered extracellular matrix that provides structural support and protection. annualreviews.orgresearchgate.net It is shed and replaced at each of the four larval stages (L1-L4). researchgate.netbiorxiv.org
The surface coat is a carbohydrate-rich layer on the exterior of the cuticle that mediates interactions with the environment, including pathogens. oup.comnih.gov The expression of genes in the rhamnose biosynthetic pathway (rml-1, rml-2, rml-3, and rml-4) is elevated in the hypodermis during molting cycles. nih.govnih.gov This temporal expression pattern strongly implies that rhamnose is incorporated into the newly forming cuticle or surface coat. nih.govnih.govtandfonline.commdpi.com While L-rhamnose is rare in animals, its presence in nematodes highlights a unique aspect of their biology. nih.govnih.gov The glycans of C. elegans are known to be complex, featuring various modifications. frontiersin.orgfrontiersin.org The specific glycoproteins or glycolipids that contain this rhamnose within the cuticle or surface coat are still under investigation.
Table 2: Rhamnose Biosynthetic Pathway in Caenorhabditis elegans
| Gene | Enzyme | Function |
| rml-1 | Glucose-1-phosphate adenylyltransferase | Activates glucose-1-phosphate |
| rml-2 | dTDP-glucose 4,6-dehydratase | Converts dTDP-glucose to dTDP-4-keto-6-deoxyglucose |
| rml-3 | 3,5-epimerase | - |
| rml-4 | 4-keto-reductase | Produces dTDP-rhamnose |
Biosynthesis of Secondary Metabolites (e.g., Rhamnolipids in Pseudomonas aeruginosa)
The bacterium Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes dTDP-L-rhamnose as a key precursor for the synthesis of rhamnolipids. hep.com.cnhep.com.cnnih.gov Rhamnolipids are glycolipid biosurfactants that play multiple roles in the bacterium's life cycle, including facilitating swarming motility, acquiring hydrophobic nutrients, and contributing to virulence. hep.com.cnasm.org These molecules are composed of one or two L-rhamnose units linked to a β-hydroxy fatty acid chain. hep.com.cnasm.org
The biosynthesis of dTDP-L-rhamnose in P. aeruginosa starts from glucose-1-phosphate and is catalyzed by enzymes encoded by the rmlBDAC operon. hep.com.cnfrontiersin.org This pathway is highly conserved among bacteria. hep.com.cn The resulting dTDP-L-rhamnose serves as the rhamnosyl donor in two sequential transfer reactions. First, the enzyme rhamnosyltransferase 1 (RhlB) catalyzes the transfer of a rhamnose group from dTDP-L-rhamnose to a 3-(3-hydroxyalkanoyloxy)alkanoate (HAA) molecule, forming a mono-rhamnolipid. asm.orgfrontiersin.orgresearchgate.net Subsequently, rhamnosyltransferase 2 (RhlC) can add a second rhamnose unit, also from dTDP-L-rhamnose, to the mono-rhamnolipid to produce a di-rhamnolipid. asm.orgfrontiersin.orgresearchgate.net The availability of dTDP-L-rhamnose can be a limiting factor in rhamnolipid production. nih.govoup.com
Table 3: Key Enzymes in Rhamnolipid Biosynthesis in Pseudomonas aeruginosa
| Enzyme | Gene | Function |
| Rhamnosyltransferase 1 | rhlB | Synthesizes mono-rhamnolipids using dTDP-L-rhamnose and HAA. asm.orgfrontiersin.orgresearchgate.net |
| Rhamnosyltransferase 2 | rhlC | Synthesizes di-rhamnolipids from mono-rhamnolipids and dTDP-L-rhamnose. asm.orgfrontiersin.orgresearchgate.net |
| 3-(3-hydroxyalkanoyloxy) alkanoate synthetase | rhlA | Involved in the synthesis of the HAA precursor. hep.com.cnoup.com |
| Enzymes of the rml operon | rmlBDAC | Catalyze the synthesis of the dTDP-L-rhamnose precursor. hep.com.cnfrontiersin.org |
Future Directions and Emerging Research Avenues in Dtdp L Mannose Biology
Unraveling Novel dTDP-L-Mannose Dependent Glycosylation Events
A primary frontier in glycobiology is the discovery and characterization of new glycosylation events. While the role of dTDP-L-rhamnose as a precursor for bacterial lipopolysaccharides (LPS) and cell wall polysaccharides is well-established, the full scope of its involvement in cellular processes remains partially uncharted. glycodepot.comnih.gov Future research is focused on identifying and functionally annotating novel glycoproteins and glycolipids that utilize L-rhamnose, particularly in prokaryotes where glycosylation systems are diverse and still being discovered. nih.gov
Key research objectives in this area include:
Systematic Glycoproteomic Surveys: Employing advanced mass spectrometry-based quantitative proteomics to conduct large-scale screening for L-rhamnose-containing glycans on proteins in a wider range of bacteria and archaea. acs.org This will help to expand the catalog of rhamnosylated proteins beyond currently known examples, such as flagellins. nih.gov
Functional Characterization of Novel Glycans: Once new rhamnosylated molecules are identified, the next step is to determine their biological significance. This involves investigating their role in protein folding and stability, enzymatic activity, cellular adhesion, biofilm formation, and host-pathogen interactions. nih.govcsic.es
Exploring Non-Canonical Roles: Research may uncover roles for dTDP-L-rhamnose-derived structures beyond the cell surface. Investigating potential intracellular rhamnosylation events could reveal new regulatory mechanisms within the bacterial cell.
The periodontopathic pathogen Tannerella forsythia and various Geobacillus species are examples of organisms with complex S-layer glycoprotein (B1211001) glycosylation, indicating that many unique glycan structures and their biosynthetic pathways await discovery. oup.comnih.gov Elucidating these novel glycosylation events will provide deeper insights into microbial physiology and pathogenesis, potentially revealing new targets for antimicrobial therapies. glycodepot.com
Engineering this compound Pathways for Synthetic Biology Applications
The enzymatic machinery that produces and utilizes dTDP-L-rhamnose is a powerful toolkit for synthetic biology and glycoengineering. By manipulating these pathways, scientists can generate novel bioactive molecules with applications in medicine and biotechnology. researchgate.net This field, often termed "glycodiversification," involves expressing pathway enzymes in tractable host organisms like Escherichia coli or Saccharomyces cerevisiae to create customized glycans or glycosylated natural products. acs.orgresearchgate.net
Emerging applications include:
Novel Antibiotic Development: Many clinically important antibiotics are glycosylated natural products, and the sugar moieties are often critical for their bioactivity. researchgate.netacs.org By introducing and engineering dTDP-L-rhamnose pathway enzymes into antibiotic-producing strains, it is possible to generate new variants of antibiotics like glycopeptides, potentially overcoming existing resistance mechanisms. researchgate.net
Vaccine and Therapeutic Development: Bacterial surface polysaccharides containing L-rhamnose are often key antigens for the immune system. glycodepot.com Engineering the biosynthesis of these glycans allows for the production of specific oligosaccharides for use in conjugate vaccines. Furthermore, since the dTDP-L-rhamnose pathway is essential for the virulence of many pathogens, its enzymes are attractive targets for the development of new antimicrobial agents. glycodepot.comnih.gov
Combinatorial Biosynthesis: Researchers are creating in vitro and in vivo platforms that combine enzymes from different biosynthetic pathways to produce a wide array of novel dTDP-activated sugars. acs.org This approach allows for the enzymatic synthesis of unnatural sugar donors that can then be attached to various scaffolds (e.g., flavonoids, peptides) to explore new chemical and biological activities. researchgate.net For instance, blocking competing pathways, such as those for dTDP-d-fucose, can enhance the production of desired L-rhamnose-derived products. researchgate.net
Advanced Structural Biology and Mechanistic Studies of Uncharacterized Rml Enzyme Homologs
The core enzymes of the dTDP-L-rhamnose pathway—RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase), and RmlD (dTDP-4-keto-L-rhamnose reductase)—are well-known. However, numerous homologs of these enzymes exist across different bacterial species, and many remain uncharacterized or poorly understood. nih.govresearchgate.net Advanced structural and mechanistic studies are crucial for closing these knowledge gaps.
Future research efforts are directed towards:
High-Resolution Structural Analysis: Utilizing techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to solve the three-dimensional structures of uncharacterized Rml enzyme homologs. csic.esnih.govelifesciences.org Structural data provides invaluable insights into substrate binding, catalytic mechanisms, and the basis for substrate specificity.
Elucidating Reaction Mechanisms: While the general functions of Rml enzymes are known, the precise chemical mechanisms can vary between homologs. researchgate.net Detailed kinetic and mechanistic studies can reveal subtle differences that could be exploited for specific applications, such as designing highly selective inhibitors or engineering enzymes with altered substrate preferences.
Investigating Enzyme Complexes: Studying the potential for Rml enzymes to form multi-enzyme complexes, or "metabolons," which can enhance pathway efficiency through substrate channeling. Understanding these interactions is key to fully appreciating how the pathway is regulated in vivo.
This fundamental research is not merely academic; it directly supports synthetic biology applications by identifying enzymes with novel properties (e.g., improved stability, altered substrate scope) and provides the detailed molecular blueprints needed for rational enzyme engineering. csic.es Furthermore, a deep mechanistic understanding is essential for designing potent and specific inhibitors against these enzymes for therapeutic purposes. nih.govresearchgate.net
Development of Chemical Probes and Tools for Glycan Pathway Interrogation
To fully explore the roles of dTDP-L-rhamnose and its derived glycans in complex biological systems, new chemical tools are required. mdpi.comoicr.on.ca Chemical probes are small molecules designed to selectively interact with, report on, or perturb biological processes, providing a level of temporal and spatial control that genetic methods sometimes lack. oicr.on.canih.gov
Key areas of development include:
Metabolic Labeling Reagents: Designing and synthesizing L-rhamnose analogs that carry bioorthogonal functional groups (e.g., azides or alkynes for "click chemistry"). mdpi.com When supplied to cells, these analogs can be incorporated into glycans via the native biosynthetic machinery. The bioorthogonal handle then allows for the visualization, enrichment, and identification of rhamnosylated molecules from complex biological samples.
Activity-Based Probes (ABPs): Developing ABPs that covalently bind to the active sites of specific enzymes in the dTDP-L-rhamnose pathway, such as the Rml enzymes or the rhamnosyltransferases that use its product. mdpi.com These probes are powerful tools for profiling enzyme activity directly in native biological systems, identifying off-targets of inhibitors, and discovering new enzymes with a particular function. mdpi.comnih.gov
High-Throughput Screening for Inhibitors: Using knowledge of enzyme structures and mechanisms to design and screen libraries of small molecules for inhibitors of the dTDP-L-rhamnose pathway. researchgate.net Identifying potent and selective inhibitors would not only provide valuable research tools for probing the consequences of blocking this pathway but also serve as starting points for the development of novel antimicrobial drugs. nih.gov
The creation of a robust toolbox of chemical probes will enable researchers to ask more sophisticated questions about the dynamics of rhamnosylation, its response to environmental stimuli, and its precise roles in health and disease. mdpi.comoicr.on.ca
Q & A
Q. How can researchers optimize Data Management Plans (DMPs) for studies involving this compound to comply with federal guidelines?
- Methodological Answer : Align DMPs with DOE/SC standards, including data preservation in community repositories (e.g., PubChem), metadata tagging for discoverability, and budget allocation for open-access publishing. Use version control systems (e.g., Git) for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
